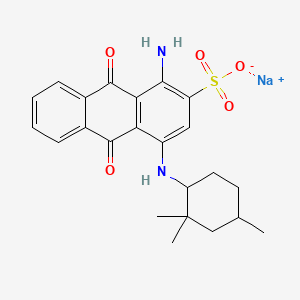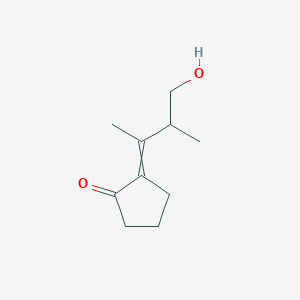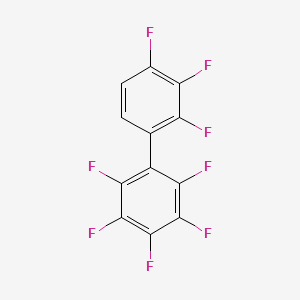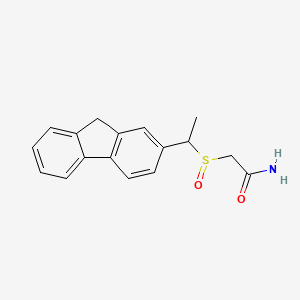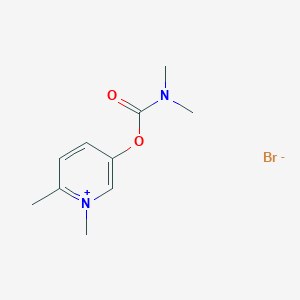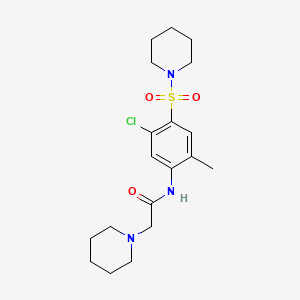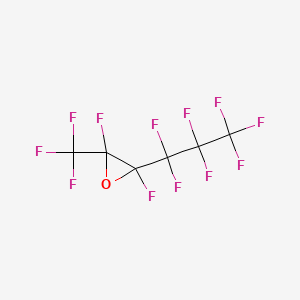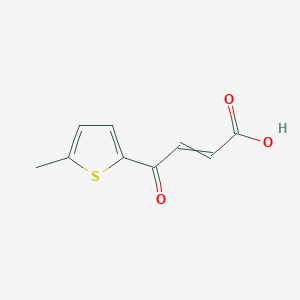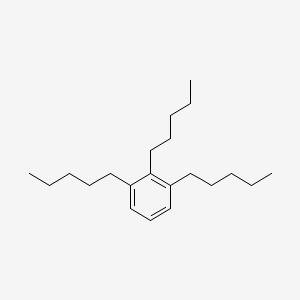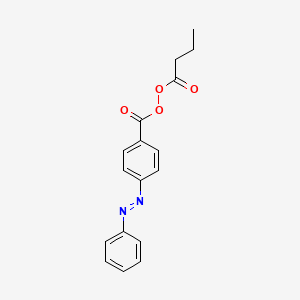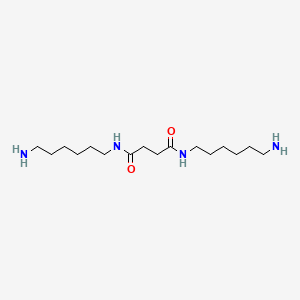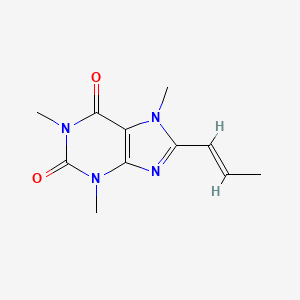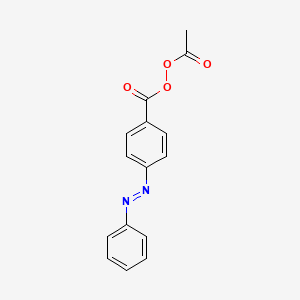
Acetyl 4-phenyldiazenylbenzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl 4-phenyldiazenylbenzenecarboperoxoate: is a synthetic organic compound characterized by its unique structure, which includes an acetyl group, a phenyldiazenyl group, and a benzenecarboperoxoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method includes the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with acetylbenzene to form 4-phenyldiazenylacetylbenzene.
Peroxidation: The final step involves the peroxidation of 4-phenyldiazenylacetylbenzene using hydrogen peroxide in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetyl 4-phenyldiazenylbenzenecarboperoxoate can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: : Acetyl 4-phenyldiazenylbenzenecarboperoxoate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of dyes and pigments.
Biology: : In biological research, this compound can be used to study the effects of peroxo groups on biological systems. It may also serve as a model compound in the study of enzyme-catalyzed reactions involving peroxides.
Medicine: : Potential applications in medicine include its use as a starting material for the synthesis of pharmaceutical compounds. Its peroxo group may be explored for its potential antimicrobial and anticancer properties.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins.
Mécanisme D'action
The mechanism of action of Acetyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with molecular targets through its peroxo group. This group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress. The compound may also interact with enzymes that catalyze peroxidation reactions, affecting their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: Similar in having a peroxo group, but differs in the presence of a benzoyl group instead of an acetyl and phenyldiazenyl group.
Acetyl Peroxide: Contains an acetyl group and a peroxo group but lacks the aromatic ring structure.
4-Phenyldiazenylbenzoic Acid: Contains the phenyldiazenyl group but lacks the peroxo group.
Uniqueness: : Acetyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to its combination of an acetyl group, a phenyldiazenyl group, and a peroxo group within a single molecule
Propriétés
Numéro CAS |
65767-37-5 |
|---|---|
Formule moléculaire |
C15H12N2O4 |
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
acetyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C15H12N2O4/c1-11(18)20-21-15(19)12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
HTHPRGWSDZHQEG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



